molecular formula C13H10N4 B14873671 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile

Cat. No.: B14873671
M. Wt: 222.24 g/mol
InChI Key: KMOKUMBXDIMNGL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a pyridin-4-yl group at the 6-position, and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in the treatment of various cancers due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-cyclopropyl-6-pyridin-4-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C13H10N4/c14-8-11-7-12(9-3-5-15-6-4-9)17-13(16-11)10-1-2-10/h3-7,10H,1-2H2

InChI Key

KMOKUMBXDIMNGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=CC=NC=C3)C#N

Origin of Product

United States

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